molecular formula C10H18N2O3 B2396894 3-[(Cyclohexylcarbamoyl)amino]propanoic acid CAS No. 511551-67-0

3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Cat. No.: B2396894
CAS No.: 511551-67-0
M. Wt: 214.265
InChI Key: NSDHVSZEDZTXKH-UHFFFAOYSA-N
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Description

3-[(Cyclohexylcarbamoyl)amino]propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone modified with a cyclohexylcarbamoyl amino group. This structure combines a polar carboxylic acid moiety with a lipophilic cyclohexyl group, rendering it a versatile scaffold for pharmacological applications. The cyclohexyl group likely enhances metabolic stability and membrane permeability compared to smaller alkyl or aryl substituents .

Properties

IUPAC Name

3-(cyclohexylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHVSZEDZTXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Salt Formation

Cyclohexylamine reacts with liquid hydrochloric acid in toluene at 80–95°C, forming a stabilized amine salt. Critical parameters include:

Parameter Optimal Range Yield Impact
Temperature 85°C +12% vs 65°C
Reaction pH 4–5 99% yield
Solvent Choice Toluene 99% vs 91%

The use of liquid HCl instead of gaseous HCl improves safety and reduces equipment corrosion. Xylene and ethyl acetate solvents demonstrated 8–10% lower yields due to amine salt solubility limitations.

Triphosgene Coupling

The amine salt reacts with triphosgene (bis(trichloromethyl) carbonate) at 95–115°C, generating cyclohexyl isocyanate through nucleophilic acyl substitution. Nitrogen purging (0.5–2.5 hours) removes HCl byproducts, preventing reverse reactions.

Urea Bond Formation with β-Alanine

Cyclohexyl isocyanate reacts with β-alanine (3-aminopropanoic acid) under anhydrous conditions to form the target compound's urea linkage. Key reaction dynamics include:

Solvent Systems

Polar aprotic solvents enhance reaction kinetics by stabilizing the transition state:

Solvent Reaction Time Yield
Dimethylformamide 2 hours 89%
Dichloromethane 4 hours 78%
Tetrahydrofuran 3 hours 82%

Data extrapolated from analogous carbamoylations

Temperature Optimization

Elevated temperatures (40–60°C) accelerate the reaction but risk isocyanate decomposition. A balanced protocol at 35°C achieves 85% conversion in 3 hours without side-product formation.

Integrated Process Optimization

Combining precursor synthesis and coupling stages reveals critical interdependencies:

Solvent Compatibility

Toluene from the isocyanate synthesis can be directly reused in the coupling step, reducing material costs by 22%. However, residual HCl must be neutralized to prevent β-alanine carboxyl group activation.

Catalytic Enhancements

Adding 0.1 mol% 4-dimethylaminopyridine (DMAP) accelerates urea formation, achieving 94% yield in 90 minutes through transition-state stabilization.

Industrial-Scale Production Strategies

Continuous flow reactors address batch process limitations:

Parameter Batch Yield Flow Yield
Cycle Time 8 hours 2 hours
Isocyanate Purity 97% 99.5%
Energy Consumption 18 kWh/kg 9 kWh/kg

Adapted from continuous manufacturing data for analogous compounds

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Biochemical Research Applications

1. Enzyme Inhibition Studies

3-[(Cyclohexylcarbamoyl)amino]propanoic acid has been investigated for its ability to interact with specific enzymes, making it a valuable tool in enzyme inhibition studies. Research indicates that this compound can modulate enzyme activity by binding to active sites or altering conformational states, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic use.

2. Protein Interaction Studies

The compound's structural features allow it to participate in protein-ligand interactions, providing insights into protein dynamics and function. Its application in studying protein interactions is essential for elucidating signaling pathways and identifying potential drug targets.

Therapeutic Development

1. Drug Design and Development

The unique properties of this compound make it a candidate for drug development, particularly in areas targeting neurological disorders or metabolic diseases. Its ability to selectively inhibit certain enzymes can lead to the development of novel therapeutic agents that address specific biochemical pathways associated with various diseases.

2. Case Studies in Pharmacology

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacology : In studies involving neurological models, compounds similar to this compound have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating conditions such as epilepsy or anxiety disorders .
  • Cancer Research : Investigations into the compound's role in cancer cell metabolism have shown that it may influence tumor growth by affecting metabolic enzymes involved in cancer progression. This opens avenues for exploring its use as an adjunct therapy in oncology .

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of cyclohexylamine with beta-alanine using coupling agents such as dicyclohexylcarbodiimide. Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research and development purposes.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA)

  • Structure : Incorporates a benzoyl group adjacent to the cyclohexylcarbamoyl moiety, increasing aromaticity and steric bulk.

(b) 3-[(3-Chlorophenyl)carbamoylamino]propanoic Acid

  • Physicochemical Properties: Molecular weight: 242.66 g/mol (vs. 275.35 g/mol for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid) . pKa: 4.37 (predicted), indicating slightly stronger acidity than cyclohexyl analogs .
  • Activity : Chlorophenyl derivatives are often explored for antimicrobial applications due to halogen-mediated target interactions .

(c) 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure : Features a hydroxylated phenyl group instead of cyclohexylcarbamoyl.
  • Activity : Demonstrates potent antimicrobial activity against ESKAPE pathogens (e.g., S. aureus, MIC values ≤ 8 µg/mL) and anticancer effects via antioxidant mechanisms .
  • ADME Profile : Hydroxyl groups improve water solubility (SwissADME predictions: LogP ~1.5) but may increase metabolic oxidation .

Pharmacological Activity Comparison

Compound Key Activities Mechanism Insights Reference
This compound Limited direct data; inferred stability from cyclohexyl group Potential for CNS penetration due to lipophilicity
3-((4-Hydroxyphenyl)amino)propanoic acid Antimicrobial (Gram-positive bacteria, fungi), anticancer, antioxidant ROS scavenging, membrane disruption
3-[(3-Chlorophenyl)carbamoylamino]propanoic acid Antimicrobial (halogen-dependent) Electrophilic interactions with bacterial enzymes
N-Cyclohexyl-3-[2-oxoquinolin-1-yl]propanamide Anticancer (in vitro cytostatic activity) Topoisomerase inhibition inferred from quinoline moiety

Physicochemical and ADME Properties

Property This compound 3-((4-Hydroxyphenyl)amino)propanoic acid 3-[(3-Chlorophenyl)carbamoylamino]propanoic acid
Molecular Weight (g/mol) 275.35 ~225 (varies by substituent) 242.66
LogP (Predicted) ~2.8 (high lipophilicity) ~1.5 ~2.5
Water Solubility Low Moderate Low
Metabolic Stability High (cyclohexyl resists oxidation) Moderate (hydroxyl prone to conjugation) High (chlorine reduces metabolism)

Structural-Activity Relationship (SAR) Insights

  • Cyclohexyl Group : Enhances lipophilicity and metabolic stability but may reduce solubility and target affinity in polar active sites .
  • Aromatic vs. Aliphatic Substituents : Hydroxyphenyl and chlorophenyl groups improve antibacterial activity via hydrogen bonding or halogen bonding, respectively, whereas cyclohexyl favors CNS-targeting applications .
  • Backbone Flexibility: Propanoic acid derivatives with shorter chains (e.g., 3-aminopropanoic acid) show reduced activity compared to bulkier analogs, suggesting steric bulk is critical for target engagement .

Biological Activity

3-[(Cyclohexylcarbamoyl)amino]propanoic acid (C10H18N2O, molecular weight: 214.26 g/mol) is an organic compound recognized for its significant biological activity, particularly as an integrin alpha 4 antagonist. This article delves into its biological mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a cyclohexylcarbamoyl group attached to the amino group. This unique structure enhances its biological activity, making it a candidate for various pharmaceutical applications.

Research indicates that this compound inhibits integrin-mediated processes, which are crucial for cell adhesion and migration. Integrins play a vital role in inflammatory diseases and cancer progression. By modulating integrin activity, this compound may offer therapeutic benefits in treating conditions linked to excessive inflammation or tumor metastasis.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Integrin Alpha 4 Antagonism : The compound effectively inhibits integrin alpha 4, which is implicated in various diseases, including multiple sclerosis and certain cancers.
  • Cell Adhesion and Migration : Its interaction with integrins affects cellular responses associated with adhesion and migration, potentially influencing tumor growth and metastasis.

Case Studies and Experimental Evidence

  • Integrin Inhibition Studies :
    • In vitro assays demonstrated that this compound significantly reduced cell adhesion mediated by integrins in cultured human endothelial cells. This suggests its potential application in conditions characterized by abnormal cell adhesion, such as cancer metastasis.
  • Therapeutic Applications :
    • The compound has shown promise in preclinical models for reducing inflammation and tumor growth in animal studies. For instance, studies indicated a marked decrease in tumor size when administered in conjunction with standard chemotherapy agents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-[(Cyclohexylcarbamoyl)amino]propanoic acidSimilar backbone but different substitutionMay exhibit different biological activity
3-Amino-2-hydroxypropanoic acidHydroxyl group additionDifferent functional properties
N-Cyclohexyl-N'-methylureaUrea derivativeDifferent mechanism of action as an antagonist

The unique cyclohexylcarbamoyl group in this compound enhances its specificity towards integrin targets compared to similar compounds.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the cyclohexylcarbamate from cyclohexylamine and propanoic acid.
  • Purification through crystallization or chromatography to isolate the desired product.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound, particularly in clinical settings for treating inflammatory diseases and cancers. Further studies on its pharmacokinetics and long-term effects are essential for developing it into a viable therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling cyclohexyl isocyanate with β-alanine derivatives. A two-step approach is common:

Amino Protection : Protect the amino group of β-alanine using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to prevent undesired side reactions .

Carbamoylation : React the protected β-alanine with cyclohexyl isocyanate under anhydrous conditions (e.g., DMF as solvent, 0–5°C to control exothermicity).
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use a molar ratio of 1:1.2 (β-alanine derivative:cyclohexyl isocyanate) to minimize unreacted starting material .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of cyclohexyl protons (δ 1.0–2.0 ppm) and carbamoyl NH (δ 6.5–7.5 ppm) in 1H^1H-NMR .
  • HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and compare retention times with standards .
  • Elemental Analysis : Verify C, H, N composition against theoretical values (e.g., C: 58.3%, H: 8.2%, N: 11.3%).

Q. What solvents and conditions are optimal for dissolving this compound in biochemical assays?

Methodological Answer: The compound is polar due to the carboxylic acid and urea groups. Recommended solvents:

  • Aqueous Buffers : Use pH 7.4 PBS or Tris-HCl for physiological studies. Pre-dissolve in DMSO (≤1% v/v) to enhance solubility .
  • Organic Solvents : Methanol or DMF for synthetic applications. Avoid chloroform due to poor solubility.
    Note : Conduct solubility tests via UV-Vis spectroscopy at 220–280 nm to avoid aggregation .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models predict the pharmacological properties of this compound?

Methodological Answer: QSAR models require:

  • Descriptor Generation : Calculate logP, polar surface area, and H-bond donor/acceptor counts using software like MOE or Schrödinger .
  • Biological Data : Input IC50_{50} values from enzyme inhibition assays (e.g., cyclooxygenase or urease) for correlation.
  • Validation : Use leave-one-out cross-validation (R2^2 > 0.7) to ensure predictive power.
    Example : A QSAR model for a related carbamoyl compound showed strong correlation between logP and membrane permeability (R2^2 = 0.82) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural analysis?

Methodological Answer: Contradictions may arise from tautomerism or impurities. Address via:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (HSQC, COSY) : Assign ambiguous peaks by correlating 1H^1H-13C^{13}C couplings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ = 285.1574 for C11_{11}H21_{21}N2_2O3_3) to rule out adducts .

Q. How does this compound interact with enzymes like urease, and how can binding affinity be quantified?

Methodological Answer: Experimental Design :

Enzyme Assays : Use a stopped-flow spectrophotometer to monitor NH3_3 release from urea hydrolysis at 630 nm .

Inhibition Studies : Pre-incubate the enzyme with the compound (0.1–100 µM) and measure residual activity.

ITC (Isothermal Titration Calorimetry) : Determine Kd_d by titrating the compound into urease solution (25°C, 10 mM PBS) .
Data Interpretation : A Ki value < 10 µM suggests competitive inhibition.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Analyze degradation via HPLC .
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours. Monitor decomposition using TGA-DSC.
    Findings : Similar carbamoyl compounds degrade rapidly at pH < 3 (hydrolysis of urea moiety) and >pH 9 (carboxylic acid deprotonation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Root Causes :

  • Solvent Effects : MD simulations may not account for solvation entropy. Validate with experimental logD values .
  • Conformational Flexibility : Use X-ray crystallography or NOE NMR to identify bioactive conformers .
    Case Study : A QSAR-predicted IC50_{50} of 5 µM for a related compound differed from experimental 12 µM due to unmodeled protein flexibility .

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